
5-Diethylamino-2-pentanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Diethylamino-2-pentanone typically involves the reaction of diethylamine with 2-pentanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst to facilitate the reaction and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Diethylamino-2-pentanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
5-Diethylamino-2-pentanone has significant applications across various scientific disciplines:
Organic Chemistry
The compound serves as an intermediate in the synthesis of diverse organic compounds. Its ability to undergo multiple reactions makes it a valuable building block in synthetic pathways.
Biological Studies
Research indicates that this compound interacts with biological systems, particularly through its binding affinity to FK506 binding protein (FKBP). This interaction suggests potential pharmacological applications, as FKBP is involved in critical cellular processes.
Pharmaceutical Development
Ongoing studies are investigating the compound's potential as a precursor for pharmaceutical agents. Its unique chemical structure may facilitate the synthesis of novel therapeutic compounds.
Industrial Applications
In industrial settings, this compound is utilized for:
- Production of Specialty Chemicals: It is involved in creating various specialty chemicals that serve multiple industries.
- Solvent Use: The compound acts as a solvent in several industrial processes due to its favorable solubility properties.
Case Study 1: Catalytic Applications
Research has demonstrated the effectiveness of this compound in reductive amination processes. For instance, studies utilizing nickel-based catalysts have reported yields exceeding 99% in transforming this compound into more complex amines.
Reaction Type | Catalyst Used | Yield (%) |
---|---|---|
Reductive Amination | Nickel-based | >99 |
Case Study 2: Toxicity Assessments
Toxicological evaluations have shown that while this compound exhibits irritant properties, further studies are needed to fully understand its environmental impact and safety profile.
Study Type | Findings |
---|---|
Acute Toxicity | Irritant properties noted; further research required |
Mechanism of Action
The mechanism of action of 5-Diethylamino-2-pentanone involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors in biological systems, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name: 5-Diethylamino-2-pentanone
- CAS Number : 105-14-6
- Molecular Formula: C₉H₁₉NO
- Molecular Weight : 157.25 g/mol
- Appearance : Pale-yellow or colorless liquid , with a reported density of 0.9 g/cm³ and a boiling point of 194.9°C at 760 mmHg (83–85°C at 2.0 kPa) .
Physicochemical Properties :
- Flash Point : 65.6°C (flammable liquid) .
- Storage : Requires storage away from oxidizers, acids, and heat sources due to flammability and reactivity .
Toxicity :
- Acute Toxicity: Intravenous LD₅₀ in mice is 190 mg/kg, classifying it as a poison .
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The following compounds share structural similarities with this compound but differ in functional groups, reactivity, and applications:
Table 1: Key Structural Analogs
Table 2: Catalytic Reductive Amination Efficiency
Key Insights :
- This compound benefits from Ni₁Al catalysts, which provide synergistic Lewis acid sites for high selectivity and stability .
- Cyclopentanone and DFF utilize noble-metal or copper-based catalysts, emphasizing biomass conversion .
Biological Activity
5-Diethylamino-2-pentanone (DEAP) is an organic compound with significant biological activity, particularly in the fields of synthetic chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on diverse sources.
Synthesis
The synthesis of DEAP typically involves the reaction of acetylpropyl chloride with diethylamine through a nucleophilic substitution mechanism. This method is notable for its efficiency in producing amines from biomass-based furan compounds, highlighting its relevance in green chemistry initiatives aimed at sustainable chemical production .
Pharmacological Potential
- Binding Affinity : DEAP has been studied for its interaction with FK506 binding protein (FKBP), exhibiting an affinity range that suggests potential as a pharmacological agent. The spontaneous dissociation kinetics indicate that DEAP can effectively bind to FKBP, which is involved in various cellular processes .
- Toxicity Studies : Toxicological assessments have shown that DEAP possesses irritant properties, which necessitate careful handling in laboratory settings. Its acute toxicity has been evaluated using various aquatic toxicity models, indicating a need for further research to fully understand its environmental impact .
Case Studies
- Catalytic Applications : Research has demonstrated the use of DEAP in reductive amination processes, where it serves as an intermediate for synthesizing more complex amines. For instance, studies have reported yields exceeding 99% when using nickel-based catalysts for the transformation of DEAP into other amines .
- Chemical Reactions : In one study, DEAP was utilized in the synthesis of 1-diethyl-1,4-pentanediamine through one-step reductive amination, showcasing its versatility as a building block in organic synthesis .
Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Diethylamino-2-pentanone, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between diethylamine and ketone precursors under controlled conditions. Key parameters include temperature (optimized between 60–80°C), solvent polarity (e.g., ethanol or dichloromethane), and catalyst selection (e.g., acid or base catalysts). Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, while gas chromatography-mass spectrometry (GC-MS) quantifies purity. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl and amine stretches). High-performance liquid chromatography (HPLC) with UV detection can resolve enantiomeric impurities if applicable .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Accelerated stability testing (e.g., 40°C/75% relative humidity) over 4–6 weeks, paired with periodic HPLC analysis, identifies degradation products. Store in amber vials at –20°C under inert gas (e.g., nitrogen) to minimize oxidation and hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic role of this compound in asymmetric synthesis?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states to elucidate steric and electronic effects of the diethylamino group on enantioselectivity. Experimental validation involves kinetic studies (e.g., rate constants under varying catalyst loads) and comparing enantiomeric excess (ee) via chiral HPLC .
Q. How can computational chemistry predict the solvent effects on this compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, ethanol) quantify solvation energies and transition-state stabilization. Pair with experimental kinetic data to validate solvent polarity correlations. Use software like Gaussian or ORCA for thermodynamic parameter calculations .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, pKa) of this compound?
- Methodological Answer : Systematic meta-analysis of literature data identifies outliers due to methodological variations (e.g., potentiometric vs. spectrophotometric pKa determination). Replicate experiments under standardized conditions (IUPAC guidelines) and validate via interlaboratory comparisons. Use statistical tools (e.g., Bland-Altman plots) to assess agreement between datasets .
Q. How does this compound interact with biological macromolecules in pharmacological studies?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding affinities to proteins (e.g., enzymes or receptors). Molecular docking simulations (AutoDock Vina) predict binding poses, validated by mutagenesis studies on key amino acid residues. Correlate in vitro binding data with cellular assays (e.g., IC₅₀ in enzyme inhibition) .
Q. Critical Considerations for Experimental Design
- Literature Review : Use federated search tools (e.g., Google Scholar with Boolean operators) to aggregate peer-reviewed studies and patents. Prioritize recent publications (post-2020) for updated synthetic protocols .
- Hypothesis Testing : Frame hypotheses using the FLOAT method (Focus, Link, Organize, Assess, Test) to ensure alignment between research questions and experimental variables .
- Data Validation : Address contradictions by triangulating results across multiple analytical methods (e.g., NMR + X-ray crystallography) and reporting confidence intervals for quantitative data .
Properties
IUPAC Name |
5-(diethylamino)pentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-4-10(5-2)8-6-7-9(3)11/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGNJBKJCVOFEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021862 | |
Record name | 5-Diethylamino-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-14-6 | |
Record name | 5-(Diethylamino)-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentanone, 5-(diethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Diethylamino-2-pentanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Diethylamino-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-diethylaminopentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Diethylamino-2-pentanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T3TWL8CA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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